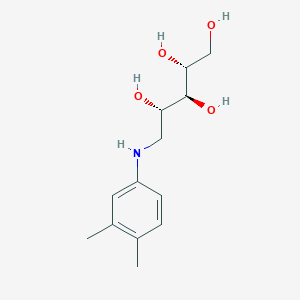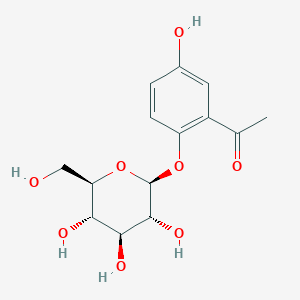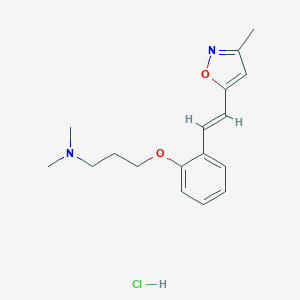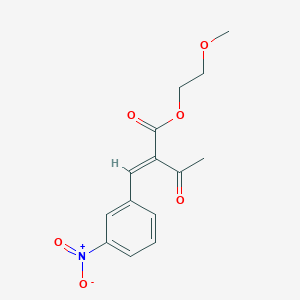
Styrene-2,3,4,5,6-d5
Descripción general
Descripción
This compound has the molecular formula C8H3D5 and a molecular weight of 109.18 g/mol . It is primarily used in scientific research due to its unique isotopic properties.
Aplicaciones Científicas De Investigación
Styrene-2,3,4,5,6-d5 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of styrene metabolism in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of styrene in the body.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
Safety and Hazards
Mecanismo De Acción
Target of Action
Styrene-2,3,4,5,6-d5, also known as 2,3,4,5,6-Pentadeuteriostyrene, is a deuterated derivative of styrene It’s known that styrene and its derivatives generally interact with various enzymes in microorganisms, particularly those involved in the degradation of aromatic compounds .
Mode of Action
Styrene and its derivatives are known to undergo various enzymatic reactions, leading to their breakdown and metabolism .
Biochemical Pathways
Styrene and its derivatives, including this compound, are metabolized by microorganisms through several pathways. These pathways involve the action of enzymes such as styrene monooxygenases and styrene oxide hydrolases . The breakdown of styrene occurs in soils and aquifers under both aerobic and anaerobic conditions
Pharmacokinetics
Styrene has been identified as a substrate for various cytochrome p450 enzymes, including cyp2e1 and cyp2f2 . These enzymes play a crucial role in the metabolism of styrene, leading to the formation of metabolites such as styrene oxide or styrene glycol .
Result of Action
The metabolism of styrene and its derivatives by microorganisms can lead to their breakdown, thereby reducing their presence in the environment .
Action Environment
The action of this compound, like that of styrene, can be influenced by various environmental factors. For instance, the breakdown of styrene occurs rapidly in soils and aquifers under both aerobic and anaerobic conditions . Furthermore, styrene’s high volatility and susceptibility to photooxidation prevent its bioaccumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Styrene-2,3,4,5,6-d5 can be synthesized through the deuteration of styrene. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the dehydrogenation of ethylbenzene in the presence of a deuterium source. The process is similar to the production of regular styrene but requires the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Análisis De Reacciones Químicas
Types of Reactions
Styrene-2,3,4,5,6-d5 undergoes various chemical reactions similar to those of regular styrene, including:
Polymerization: It can polymerize to form polystyrene, a widely used plastic.
Oxidation: It can be oxidized to form styrene oxide, a valuable intermediate in organic synthesis.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, cationic, or anionic initiators under controlled temperatures.
Oxidation: Typically carried out using oxidizing agents like peracids or hydrogen peroxide.
Substitution: Requires electrophiles and catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Polystyrene: A polymer used in various applications, including packaging and insulation.
Styrene Oxide: An intermediate used in the production of other chemicals.
Substituted Styrenes: Compounds with various functional groups attached to the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
Styrene-d8: A fully deuterated form of styrene with eight deuterium atoms.
Styrene-α,2,3,4,5,6-d6: A partially deuterated form with six deuterium atoms.
Styrene-β,β-d2: A deuterated form with two deuterium atoms on the vinyl group.
Uniqueness
Styrene-2,3,4,5,6-d5 is unique due to its specific isotopic substitution pattern, which makes it particularly useful for studying the benzene ring’s behavior in chemical reactions and metabolic processes. Its partial deuteration provides a balance between isotopic labeling and chemical reactivity, making it a versatile tool in research .
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-80-4 | |
| Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10514648 | |
| Record name | 1-Ethenyl(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5161-29-5 | |
| Record name | 1-Ethenyl(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5161-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)





